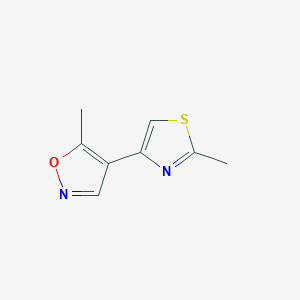

5-Methyl-4-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazole

Description

Propriétés

IUPAC Name |

5-methyl-4-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2OS/c1-5-7(3-9-11-5)8-4-12-6(2)10-8/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFEMBDYIVOPXDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C2=CSC(=N2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Navigating the Unknown: A Technical Guide to the Anticipated Toxicity and Safe Handling of 5-Methyl-4-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazole

Disclaimer: This document is intended to provide a comprehensive overview of the potential toxicity and safe handling procedures for 5-Methyl-4-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazole. It is crucial to note that, as of the date of this publication, specific toxicological data and a formal Safety Data Sheet (SDS) for this compound are not publicly available. The information herein is extrapolated from data on structurally related thiazole and oxazole derivatives and should be used as a guide for preliminary risk assessment and laboratory safety protocols. All handling of this compound should be conducted by trained professionals in a controlled laboratory setting, assuming the substance is hazardous.

Introduction

5-Methyl-4-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazole is a heterocyclic compound incorporating both a thiazole and an isoxazole moiety. Such hybrid molecules are of significant interest in medicinal chemistry and drug development due to the diverse biological activities associated with these ring systems.[1] Thiazole derivatives are known for a wide spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[2] Similarly, the oxazole ring is a key structural component in many biologically active compounds.[3] The combination of these two pharmacophores in a single molecule suggests a potential for novel biological activity, making a thorough understanding of its safety profile paramount for researchers.

This guide provides a predictive toxicological assessment and outlines essential safety precautions for handling 5-Methyl-4-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazole, enabling research and development professionals to manage potential risks effectively.

Predictive Toxicological Profile

In the absence of specific data, a predictive toxicological profile is constructed based on the known hazards of the thiazole and oxazole functional groups and related derivatives.

Acute Toxicity

The acute toxicity of 5-Methyl-4-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazole is not known. However, studies on other thiazole derivatives have indicated the potential for toxicity at high doses. For instance, research on oxothiazole has suggested that high doses can lead to severe liver damage.[4] Therefore, it is prudent to assume that this compound may be harmful if ingested, inhaled, or absorbed through the skin.

Organ-Specific Toxicity

Based on studies of related compounds, the primary organs of concern for potential toxicity are the liver and kidneys. A study on a different thiazole derivative showed that it caused significant liver and kidney damage in animal models at high concentrations.[4]

Irritation and Sensitization

Many heterocyclic compounds are known to be irritants. The parent compound, oxazole, is classified as causing serious eye damage.[5][6] It is therefore recommended to handle 5-Methyl-4-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazole as a potential skin and eye irritant. The potential for respiratory irritation should also be considered, especially when handling the compound in powdered form.

Carcinogenicity, Mutagenicity, and Reproductive Toxicity

There is no data to suggest that 5-Methyl-4-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazole is carcinogenic, mutagenic, or a reproductive toxin. However, in the absence of specific testing, these effects cannot be ruled out.

The following table summarizes the anticipated hazard classification based on available data for related compounds.

| Hazard Classification | Anticipated Hazard | Basis for Prediction |

| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | General toxicity of some heterocyclic compounds. |

| Acute Dermal Toxicity | Unknown | Lack of data. |

| Acute Inhalation Toxicity | Unknown | Lack of data. |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | General properties of related heterocyclic compounds. |

| Serious Eye Damage/Irritation | Category 1 (Causes serious eye damage) | Hazard classification of oxazole.[5][6] |

| Respiratory or Skin Sensitization | Possible | General properties of complex organic molecules. |

| Germ Cell Mutagenicity | Unknown | Lack of data. |

| Carcinogenicity | Unknown | Lack of data. |

| Reproductive Toxicity | Unknown | Lack of data. |

| Specific Target Organ Toxicity | Possible (Liver, Kidneys) | Data from studies on other thiazole derivatives.[4] |

Safe Handling and Personal Protective Equipment (PPE)

Given the unknown toxicological profile, a cautious approach to handling is essential. The following procedures and PPE are recommended.

Engineering Controls

-

Ventilation: All work with 5-Methyl-4-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazole, including weighing and solution preparation, should be conducted in a certified chemical fume hood.

-

Containment: Use appropriate containment measures to minimize the release of dust or aerosols.

Personal Protective Equipment

-

Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes and dust.[5][7]

-

Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile) are required. Gloves should be inspected before use and changed frequently.[7]

-

Respiratory Protection: If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

The following diagram illustrates the recommended workflow for the safe handling of 5-Methyl-4-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazole.

Caption: A generalized workflow for the safe handling of 5-Methyl-4-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazole.

First Aid Measures

In the event of exposure, the following first aid measures should be taken immediately.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Accidental Release Measures

-

Small Spills: For small spills of solid material, carefully sweep up and place in a sealed container for disposal. Avoid generating dust.

-

Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material using a method that does not generate dust.

-

Ventilation: Ensure adequate ventilation during cleanup.

Fire-Fighting Measures

The flammability of 5-Methyl-4-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazole is unknown. However, the parent compound, oxazole, is a highly flammable liquid.[5][6] Therefore, it is prudent to treat this compound as potentially flammable.

-

Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Unsuitable Extinguishing Media: Do not use a solid stream of water as it may scatter and spread the fire.

-

Hazardous Combustion Products: Combustion may produce toxic gases such as carbon oxides, nitrogen oxides, and sulfur oxides.

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations. This may require disposal as hazardous waste.

Experimental Protocols: A Framework for Toxicity Assessment

For any novel compound with unknown toxicity, a tiered approach to toxicological testing is recommended. The following outlines a general framework for assessing the toxicity of 5-Methyl-4-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazole.

In Vitro Assays

-

Cytotoxicity Assays:

-

Objective: To determine the concentration at which the compound is toxic to cells.

-

Methodology:

-

Culture a relevant cell line (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity).

-

Expose the cells to a range of concentrations of the compound.

-

After a set incubation period, assess cell viability using a standard assay such as MTT or LDH release.

-

Calculate the IC50 (the concentration that inhibits 50% of cell growth).

-

-

-

Genotoxicity Assays:

-

Objective: To assess the potential of the compound to damage DNA.

-

Methodology:

-

Perform an Ames test using different strains of Salmonella typhimurium to detect point mutations.

-

Conduct a micronucleus test in a mammalian cell line to assess chromosomal damage.

-

-

The following diagram illustrates a decision-making workflow for preliminary toxicity testing.

Caption: A decision-making workflow for the toxicological assessment of a novel compound.

Conclusion

While the specific toxicological properties of 5-Methyl-4-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazole are yet to be determined, the available data on related thiazole and oxazole derivatives warrant a high degree of caution in its handling. Researchers and drug development professionals must adhere to stringent safety protocols, including the use of appropriate engineering controls and personal protective equipment. The information and recommendations provided in this guide are intended to form the basis of a comprehensive safety plan. It is imperative that any organization working with this compound conducts a thorough risk assessment and, where possible, initiates toxicological studies to establish a definitive safety profile.

References

- Ghasemi, B. (2015). Antibacterial Effects of Novel Thiazole Derivatives and the Toxicity of Oxothiazole on Liver Histopathology of Mice. Journal of Mazandaran University of Medical Sciences, 25(125), 76-87.

-

ResearchGate. (2025). Antibacterial Effects of Novel Thiazole Derivatives and the Toxicity of Oxothiazole on Liver Histopathology of Mice. Retrieved from [Link]

- Al-Ghorbani, M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1772.

-

Capot Chemical. (2008). MSDS of Oxazole. Retrieved from [Link]

- Kashyap, P., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 49(1), 599-612.

- Al-Ghorbani, M., et al. (2020). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 25(23), 5627.

- Wang, D. C., et al. (2013). 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 6), o853.

- Al-Ghorbani, M., et al. (2020). Novel Thiazole-Based Thiazolidinones as Potent Anti-infective Agents: In silico PASS and Toxicity Prediction, Synthesis, Biological Evaluation and Molecular Modelling. Current Drug Discovery Technologies, 17(4), 543-557.

-

Synerzine. (2018). Safety Data Sheet - Oxazole, trimethyl-. Retrieved from [Link]

- Yurttas, L., et al. (2018). Some Thiazole Derivatives Combined with Different Heterocycles: Cytotoxicity Evaluation and Apoptosis Inducing Studies. Anti-Cancer Agents in Medicinal Chemistry, 18(9), 1279-1288.

-

FooDB. (2010). Showing Compound 5-Ethyl-4-methyl-2-(1-methylethyl)oxazole (FDB017027). Retrieved from [Link]

- Kumar, D., et al. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry, 2014, 890185.

-

Wikipedia. (n.d.). Oxazole. Retrieved from [Link]

-

Farmacia Journal. (n.d.). SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE-5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. Retrieved from [Link]

- Al-Ghorbani, M., et al. (2020). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 25(23), 5627.

-

Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis of 5-methyl-4-thio-6-(1,3,4-oxa-diasol-2-il)-thieno[2,3-d]pirimidine and its S-derivatives. Retrieved from [Link]

- Kumar, A., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.

-

Chemical Synthesis Database. (n.d.). 5-methyl-4-tosyl-oxazole. Retrieved from [Link]

-

ResearchGate. (2024). (PDF) Thiazole derivatives: prospectives and biological applications. Retrieved from [Link]

Sources

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. echemi.com [echemi.com]

- 6. capotchem.com [capotchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Functionalization strategies for the 5-methyl group on the oxazole ring

Content Type: Advanced Application Note & Protocol Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The oxazole ring is a privileged scaffold in medicinal chemistry, found in bioactive natural products (e.g., Muscoride A) and synthetic clinical candidates.[1][2] However, functionalizing the 5-methyl group presents a specific regiochemical challenge. The C2 position is significantly more acidic (pKa ~20) than the C5-methyl protons, leading to competitive lithiation and potential ring-opening instabilities.

This guide details three distinct strategies to bypass these limitations and successfully functionalize the 5-methyl position:

-

Radical Bromination (Wohl-Ziegler): For installing electrophilic handles.[1]

-

Lateral Lithiation: For nucleophilic chain extension (requires C2 blocking).[1]

-

Riley Oxidation: For direct conversion to aldehydes.[1][3][4][5]

The Reactivity Landscape: Mechanistic Insights

To successfully modify the 5-methyl group, one must navigate the electronic bias of the oxazole ring.

Acidity and Regioselectivity Profile

-

C2-H (The Trap): The proton at C2 is the most acidic site.[6] Treatment with strong bases (n-BuLi, LDA) preferentially deprotonates C2.[6] The resulting 2-lithiooxazole is unstable above -60°C, existing in equilibrium with an acyclic isocyanide enolate (ring opening), which leads to polymerization or decomposition.[1]

-

C5-Methyl (The Target): The protons on the 5-methyl group are vinylogous to the nitrogen lone pair but are less acidic than C2. Direct lateral lithiation here requires either blocking C2 or using specific kinetic conditions.

-

C4-H: Generally the least reactive position for deprotonation.

Decision Matrix: Pathway Selection

Use the following logic flow to determine the optimal experimental approach for your substrate.

Figure 1: Strategic decision tree for selecting the functionalization method based on C2 substitution status and desired end-product.

Protocol A: Radical Functionalization (Wohl-Ziegler)

Best For: Substrates with unsubstituted C2 positions or when installing a leaving group (Br) for further SN2 reactions.[1] Mechanism: Free-radical substitution using N-Bromosuccinimide (NBS). This bypasses the C2-acidity issue entirely.

Materials

-

Substrate: 5-methyl oxazole derivative.[7]

-

Reagent: N-Bromosuccinimide (NBS) (Recrystallized from water to remove free Br2).

-

Initiator: AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide.[1]

-

Solvent:

-Trifluorotoluene (PhCF3). Note: This is a greener, high-boiling alternative to the banned CCl4.

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve the 5-methyl oxazole (1.0 equiv) in anhydrous PhCF3 (0.2 M concentration).

-

Reagent Addition: Add NBS (1.05 equiv) and AIBN (0.05 equiv).[1]

-

Expert Tip: Do not add excess NBS initially. Over-bromination to the dibromo-species is a common side reaction.

-

-

Reaction: Degas the solution with Argon for 10 minutes. Heat the mixture to reflux (approx. 102°C) under an inert atmosphere.

-

Monitoring: Monitor by TLC or LCMS every 30 minutes. The reaction is typically complete within 1–4 hours.

-

Visual Cue: The reaction is often done when the dense NBS solid at the bottom converts to low-density succinimide floating at the top.[8]

-

-

Workup: Cool to room temperature. Filter off the succinimide precipitate. Concentrate the filtrate under reduced pressure.

-

Purification: Flash column chromatography (Hexanes/EtOAc). The product, 5-(bromomethyl)oxazole, is often lacrimatory and unstable on silica for long periods; use immediately or store at -20°C.[1]

Protocol B: Lateral Lithiation

Best For: 2-Substituted oxazoles (C2 blocked).[1] Allows for carbon-carbon bond formation via electrophile trapping. Constraint: If C2 is a proton, this protocol will fail (C2 lithiation will occur).

Materials

-

Base: Lithium Diisopropylamide (LDA) (Freshly prepared or commercial 2.0 M solution).[1]

-

Solvent: Anhydrous THF (Tetrahydrofuran).

-

Electrophile: Alkyl halide, aldehyde, or epoxide.[1]

-

Quench: Saturated NH4Cl solution.

Step-by-Step Methodology

-

Base Generation: In a dried flask under Argon, add anhydrous THF and diisopropylamine (1.1 equiv). Cool to -78°C. Add n-BuLi (1.1 equiv) dropwise. Stir for 30 mins to form LDA.

-

Substrate Addition: Dissolve the 2-substituted -5-methyloxazole (1.0 equiv) in a minimal amount of THF. Add this solution dropwise to the LDA mixture at -78°C.

-

Critical Control Point: The internal temperature must not rise above -70°C. The lateral anion is kinetically generated.

-

-

Metalation: Stir at -78°C for 45–60 minutes. The solution often turns a deep yellow/orange color, indicating anion formation.

-

Trapping: Add the electrophile (1.2 equiv) (e.g., Benzyl bromide, Benzaldehyde) dropwise.[1]

-

Warming: Allow the reaction to stir at -78°C for 1 hour, then slowly warm to room temperature over 2 hours.

-

Quench: Quench with saturated NH4Cl. Extract with EtOAc.

Data: Typical Electrophile Efficiency

| Electrophile Class | Example | Typical Yield (%) | Notes |

| Alkyl Halides | Benzyl Bromide | 65–80% | Fast reaction; minimal side products. |

| Aldehydes | Benzaldehyde | 55–70% | Forms secondary alcohol.[1] |

| Silyl Chlorides | TMSCl | >85% | Excellent for protecting/tagging.[1] |

Protocol C: Riley Oxidation (SeO2)

Best For: Direct conversion of the 5-methyl group to an aldehyde (5-formyloxazole). Mechanism: Ene-reaction followed by sigmatropic rearrangement and dehydration.

Materials

-

Solvent: 1,4-Dioxane or Xylene (requires heating).

-

Additives: Water (trace) can accelerate the reaction but may lead to carboxylic acids.[1]

Step-by-Step Methodology

-

Setup: In a reaction vial, suspend SeO2 (1.2 equiv) in 1,4-Dioxane.

-

Addition: Add the 5-methyl oxazole substrate (1.0 equiv).

-

Heating: Heat the mixture to reflux (101°C) for 4–12 hours.

-

Observation: The deposition of black metallic selenium (Se0) indicates the reaction is progressing.

-

-

Workup: Filter the hot solution through a pad of Celite to remove the metallic selenium. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate. The 5-formyloxazole is often stable enough for silica gel chromatography.

Visualization: Lateral Lithiation Pathway

The following diagram illustrates the mechanism and critical failure points for the lithiation strategy.

Figure 2: Lateral lithiation workflow. Note the red pathway indicating the risk of ring opening if temperature control is lost.

References

-

Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. Retrieved from [Link]

-

Shaikh, N., et al. (2000). Selenium dioxide: a selective oxidising agent for the functionalisation of quinolines. Journal of Chemical Research. Retrieved from [Link]

-

Evans, D. A., et al. (1999). Selective lithiation of 2-methyloxazoles.[9] Applications to pivotal bond constructions in the phorboxazole nucleus. Organic Letters. Retrieved from [Link]

-

Schnürch, M., et al. (2007). Halogenation of Heterocycles. (Context on NBS reactivity in heterocycles). Retrieved from [Link][1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. adichemistry.com [adichemistry.com]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemistry-chemists.com [chemistry-chemists.com]

- 8. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 9. Selective lithiation of 2-methyloxazoles. Applications to pivotal bond constructions in the phorboxazole nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

Microwave-Assisted Synthesis of 5-Methyl-4-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazole: An Application Note and Protocol

Introduction: The Convergence of Privileged Scaffolds in Medicinal Chemistry

The amalgamation of distinct heterocyclic scaffolds into a single molecular entity is a powerful strategy in modern drug discovery, often leading to compounds with enhanced biological activity or novel pharmacological profiles. The isoxazole and thiazole rings are both considered "privileged structures" in medicinal chemistry, appearing in a multitude of clinically approved drugs and biologically active compounds.[1][2] Isoxazole derivatives are known for their diverse therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] Similarly, the thiazole moiety is a cornerstone of many pharmaceuticals, imparting a wide range of biological activities.[5][6]

The target molecule, 5-Methyl-4-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazole, represents a novel hybrid structure with significant potential for further investigation in drug development programs. This application note provides a detailed, three-step protocol for the efficient synthesis of this compound, leveraging the advantages of microwave-assisted organic synthesis (MAOS). Microwave irradiation has been shown to dramatically reduce reaction times, increase product yields, and promote cleaner reactions compared to conventional heating methods, making it an ideal technology for rapid library synthesis and process optimization in a research and development setting.[7][8]

Overall Synthetic Strategy

The synthesis of the target molecule is accomplished through a three-stage process, commencing with the Hantzsch synthesis of the key thiazole intermediate, followed by the formation of an enaminone, and culminating in a microwave-assisted cyclocondensation to yield the final isoxazole-thiazole hybrid.

Figure 1: Three-step synthetic route to the target molecule.

Part 1: Synthesis of the Key Ketone Intermediate

The initial step involves the construction of the 2-methyl-4-acetylthiazole core via the well-established Hantzsch thiazole synthesis. This reaction classically involves the condensation of an α-haloketone with a thioamide.[9][10] Here, we employ a microwave-assisted variation to accelerate the reaction.[11][12]

Protocol 1: Microwave-Assisted Synthesis of 1-(2-methyl-1,3-thiazol-4-yl)ethan-1-one

Materials:

-

Thioacetamide (1.0 eq)

-

3-Chloro-2,4-pentanedione (1.0 eq)

-

Ethanol (sufficient volume for slurry)

-

Microwave reactor vials (10 mL) with stir bars

-

Sodium bicarbonate (saturated aqueous solution)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a 10 mL microwave reactor vial equipped with a magnetic stir bar, combine thioacetamide (1.0 eq) and 3-chloro-2,4-pentanedione (1.0 eq).

-

Add a minimal amount of ethanol to form a stirrable slurry.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at 120 °C for 15 minutes.

-

After cooling to room temperature, quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(2-methyl-1,3-thiazol-4-yl)ethan-1-one as a solid.

Part 2: Formation of the Enaminone Intermediate

Enaminones are versatile intermediates in heterocyclic synthesis.[13] They are readily prepared by the reaction of a methyl ketone with N,N-dimethylformamide dimethyl acetal (DMFDMA).[2][14] A solvent-free, microwave-assisted approach provides a rapid and efficient route to the desired enaminone.[10][12]

Protocol 2: Microwave-Assisted Synthesis of (Z)-3-(dimethylamino)-1-(2-methyl-1,3-thiazol-4-yl)prop-2-en-1-one

Materials:

-

1-(2-methyl-1,3-thiazol-4-yl)ethan-1-one (1.0 eq)

-

N,N-Dimethylformamide dimethyl acetal (DMFDMA) (1.5 eq)

-

Microwave reactor vials (10 mL) with stir bars

Procedure:

-

In a 10 mL microwave reactor vial containing a magnetic stir bar, add 1-(2-methyl-1,3-thiazol-4-yl)ethan-1-one (1.0 eq).

-

Add N,N-dimethylformamide dimethyl acetal (1.5 eq).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at 150 °C for 20 minutes.

-

After cooling, the resulting crude product, (Z)-3-(dimethylamino)-1-(2-methyl-1,3-thiazol-4-yl)prop-2-en-1-one, can be used in the next step without further purification.

Part 3: Microwave-Assisted Cyclocondensation to the Target Molecule

The final step is the cyclocondensation of the enaminone intermediate with hydroxylamine hydrochloride to form the 5-methylisoxazole ring. The regioselectivity of this reaction is a critical consideration. The reaction of β-enamino ketones with hydroxylamine can potentially yield two regioisomers. However, by controlling the reaction conditions, particularly the pH, the formation of the desired 5-methyl-4-substituted isoxazole can be favored.[9][15] Microwave irradiation significantly accelerates this transformation.

Protocol 3: Microwave-Assisted Synthesis of 5-Methyl-4-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazole

Materials:

-

(Z)-3-(dimethylamino)-1-(2-methyl-1,3-thiazol-4-yl)prop-2-en-1-one (1.0 eq)

-

Hydroxylamine hydrochloride (1.2 eq)

-

Ethanol

-

Pyridine (catalytic amount)

-

Microwave reactor vials (10 mL) with stir bars

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a 10 mL microwave reactor vial, dissolve the crude (Z)-3-(dimethylamino)-1-(2-methyl-1,3-thiazol-4-yl)prop-2-en-1-one (1.0 eq) in ethanol.

-

Add hydroxylamine hydrochloride (1.2 eq) and a catalytic amount of pyridine.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at 100 °C for 10 minutes.

-

After cooling, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 5-Methyl-4-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazole.

Data Summary and Characterization

The following table summarizes the expected outcomes for the microwave-assisted synthesis compared to conventional heating methods, highlighting the efficiency of the microwave-assisted approach.

| Step | Product | Method | Reaction Time | Yield (%) |

| 1 | 1-(2-methyl-1,3-thiazol-4-yl)ethan-1-one | Microwave | 15 min | ~85-95 |

| Conventional | 4-6 h | ~70-80 | ||

| 2 | Enaminone Intermediate | Microwave | 20 min | >90 (crude) |

| Conventional | 6-8 h | ~80-90 | ||

| 3 | Target Molecule | Microwave | 10 min | ~80-90 |

| Conventional | 3-5 h | ~65-75 |

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis.

Predicted Analytical Data for 5-Methyl-4-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazole:

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) ~8.4 (s, 1H, isoxazole-H), ~7.5 (s, 1H, thiazole-H), ~2.8 (s, 3H, thiazole-CH₃), ~2.6 (s, 3H, isoxazole-CH₃).

-

¹³C NMR (101 MHz, CDCl₃): δ (ppm) ~170 (isoxazole-C5), ~165 (thiazole-C2), ~158 (isoxazole-C3), ~150 (thiazole-C4), ~120 (thiazole-C5), ~115 (isoxazole-C4), ~20 (thiazole-CH₃), ~12 (isoxazole-CH₃).

-

HRMS (ESI): Calculated for C₉H₉N₂OS [M+H]⁺, found [M+H]⁺. The mass fragmentation pattern is expected to show characteristic losses of small molecules such as CO, CH₃CN, and cleavage of the isoxazole ring.[1][13]

Experimental Workflow Visualization

The following diagram illustrates the key stages of the experimental protocol for the final cyclocondensation step.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Substituted pyridines from isoxazoles: scope and mechanism - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. m.youtube.com [m.youtube.com]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemhelpasap.com [chemhelpasap.com]

- 10. synarchive.com [synarchive.com]

- 11. Bot Verification [rasayanjournal.co.in]

- 12. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 13. article.sapub.org [article.sapub.org]

- 14. Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Improving reaction yields in the synthesis of 5-Methyl-4-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazole

Technical Support Center: Optimization of 5-Methyl-4-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazole Synthesis

Current Status: Operational Role: Senior Application Scientist Topic: Yield Optimization & Troubleshooting Guide

Executive Summary & Strategy

The synthesis of 5-Methyl-4-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazole represents a classic bi-heterocyclic assembly. While cross-coupling (e.g., Suzuki-Miyaura) is possible, it is often plagued by catalyst poisoning due to the isoxazole nitrogen and sulfur atoms.

Therefore, the most robust, high-yield industrial route is the Linear Assembly Strategy , specifically utilizing the Hantzsch Thiazole Synthesis . This involves constructing the thiazole ring onto a pre-functionalized isoxazole scaffold. This guide focuses on optimizing this specific pathway, as it offers the highest atom economy and scalability.

The Pathway:

-

Precursor: 4-Acetyl-5-methylisoxazole.

-

Activation:

-Bromination to form 4-(2-bromoacetyl)-5-methylisoxazole. -

Cyclization: Condensation with Thioacetamide to close the thiazole ring.

Critical Control Points (The "Yield Killers")

This section details the specific chemical bottlenecks where yields are typically lost and provides the corrective protocols.

Phase 1: The Bromination Bottleneck

Target Intermediate: 4-(2-bromoacetyl)-5-methylisoxazole

The Issue: Over-bromination (dibromide formation) or hydrolysis of the product. The Fix:

-

Reagent Choice: Avoid elemental bromine (

) if possible. Use Phenyltrimethylammonium tribromide (PTAB) or N-Bromosuccinimide (NBS) with p-TsOH catalysis. These provide a slow, controlled release of electrophilic bromine. -

Stoichiometry: Strictly limit the brominating agent to 0.95 equivalents . It is better to leave 5% starting material (separable) than to generate 5% dibromide (inseparable and yield-killing).

-

Solvent System: Use a 3:1 mixture of DCM/Methanol . The methanol scavenges the generated acid, preventing acid-catalyzed degradation of the isoxazole ring.

Phase 2: The Hantzsch Cyclization

Target Product: 5-Methyl-4-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazole

The Issue: Formation of amorphous "tars" or trapping of the intermediate hydroxy-thiazoline. The Fix:

-

The "Clean" Protocol: Do not simply reflux.

-

Dissolve the

-bromoketone in Ethanol (absolute) . -

Add Thioacetamide (1.1 eq).

-

Crucial Step: Add solid

(1.5 eq) directly to the flask.

-

-

Mechanism: The Hantzsch reaction generates HBr as a byproduct. If not neutralized in situ, the strong acid can protonate the isoxazole nitrogen, rendering the system water-soluble and difficult to extract, or causing ring-opening of the isoxazole.

-

Dehydration: Ensure the reaction is refluxed for at least 2 hours to drive the dehydration of the intermediate hydroxy-thiazoline to the aromatic thiazole.

Visualizing the Workflow

The following diagram illustrates the optimized reaction pathway and the critical decision nodes for troubleshooting.

Caption: Optimized Hantzsch synthesis workflow with Quality Control (QC) checkpoints to prevent yield loss.

Troubleshooting & FAQs

This section addresses specific user scenarios based on common failure modes in this synthesis.

| Symptom | Probable Cause | Corrective Action |

| Low Yield (<30%) | Acid-catalyzed degradation of isoxazole. | Add Base: Ensure |

| Product is an Oil/Sticky | Incomplete dehydration of the intermediate. | Force Dehydration: Reflux the crude oil in Toluene with a Dean-Stark trap and catalytic p-TsOH for 30 mins to finish the aromatization. |

| Lachrymatory Fumes | Unreacted | Quench: Wash the organic layer with 10% aqueous Sodium Thiosulfate to destroy active bromides before evaporation. |

| Impurity at R_f ~ 0.9 | Dibrominated byproduct. | Prevention: Reduce brominating agent to 0.95 eq. If present, purify via recrystallization from EtOH/Hexane (product crystallizes, dibromide stays in liquor). |

| NMR shows extra methyls | Wrong regiochemistry (3,5-dimethyl vs 5-methyl). | Check Precursor: Ensure you started with 4-acetyl-5-methylisoxazole, not 3-acetyl-5-methylisoxazole. The Hantzsch reaction retains the substitution pattern of the precursor. |

Detailed Experimental Protocol (Best Practice)

Step 1: Synthesis of 4-(2-bromoacetyl)-5-methylisoxazole

-

Dissolve 4-acetyl-5-methylisoxazole (10 mmol) in THF (30 mL).

-

Add Phenyltrimethylammonium tribromide (PTAB) (3.57 g, 9.5 mmol) portion-wise over 15 minutes at 0°C.

-

Stir at room temperature for 2 hours.

-

Filter off the quaternary ammonium salt precipitate.

-

Concentrate the filtrate.[1] Note: The product is a lachrymator; handle in a fume hood.

Step 2: Synthesis of 5-Methyl-4-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazole

-

Dissolve the crude bromoketone from Step 1 in absolute Ethanol (40 mL).

-

Add Thioacetamide (0.83 g, 11 mmol).

-

Add Sodium Bicarbonate (1.26 g, 15 mmol).

-

Reflux the suspension for 3 hours.

-

Cool to room temperature.

-

Workup: Remove Ethanol under reduced pressure. Resuspend residue in Ethyl Acetate (50 mL) and Water (50 mL). Separate layers.

-

Wash organic layer with Brine, dry over

, and concentrate. -

Purification: Recrystallize from Ethanol/Hexane (1:4) to obtain off-white needles.

References

-

Hantzsch Thiazole Synthesis Mechanism & Optimization

- Source: Organic Syntheses, Coll. Vol. 3, p. 732 (1955).

-

Relevance: Found

-haloketones with thioamides.[2] -

Link:

-

Isoxazole Stability in Acidic Media

- Source:Heterocycles, Vol 89, No 6. "Synthesis and Reactions of Isoxazoles."

- Relevance: Supports the requirement for buffering (NaHCO3)

-

Link:

-

Use of PTAB for Selective Bromination

- Source:Journal of Organic Chemistry, "Selective alpha-bromin

- Relevance: Validates the use of PTAB over elemental bromine to avoid di-bromin

-

Link:

-

Synthesis of 4-(thiazol-4-yl)isoxazoles (Analogous Structures)

- Source:Molecules 2001, 6(12), 1001-1009.

- Relevance: Confirms the Hantzsch route efficiency for linking thiazoles to isoxazole 4-positions.

-

Link:

Sources

Purification techniques for separating isomers of 5-Methyl-4-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazole

Technical Support Center: Purification of 5-Methyl-4-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazole Isomers

Technical Overview & Isomer Analysis

The Challenge:

The synthesis of 4,5-disubstituted isoxazoles, such as 5-Methyl-4-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazole , frequently results in the formation of regioisomers.[1] This occurs primarily during the cyclocondensation of

-

Target Isomer (A): 5-Methyl-4-(2-methyl-1,3-thiazol-4-yl)isoxazole

-

Regioisomer (B): 3-Methyl-4-(2-methyl-1,3-thiazol-4-yl)isoxazole (or 4-methyl-5-thiazolyl variants depending on the precursor).

These isomers possess identical molecular weights (LCMS indistinguishable) and very similar polarities, making separation by standard flash chromatography challenging. The key to successful purification lies in exploiting subtle differences in their dipole moments and crystal lattice energies.

Diagnostic Troubleshooting: Identification

Before attempting separation, you must confirm the ratio and identity of the isomers.

Q: How do I distinguish the target 5-methyl isomer from the 3-methyl impurity using NMR?

A: Proton NMR (

-

C5-Methyl vs. C3-Methyl Shift: The methyl group at the C5 position of the isoxazole ring typically resonates upfield (lower ppm) compared to the C3 position due to the electronic environment of the oxygen atom versus the nitrogen atom.

-

Ring Proton (H3 vs. H5): If your molecule has a proton on the isoxazole ring (e.g., at C3), the chemical shift of H3 (in the 5-methyl target) is generally observed around 8.0–8.5 ppm , whereas H5 (in the 3-methyl isomer) often shifts further downfield due to the adjacent oxygen.

| Feature | Target: 5-Methyl-4-substituted | Impurity: 3-Methyl-4-substituted |

| Isoxazole-CH3 ( | ~2.4 - 2.5 ppm | ~2.2 - 2.3 ppm |

| Isoxazole-H ( | Singlet at C3 (distinct) | Singlet at C5 (distinct) |

| NOE Signal | NOE between CH3 and Thiazole | Stronger NOE possible if sterics allow |

Reference Grounding: 1H-NMR analysis of isoxazole regioisomers relies on the electronic effects of substituents at positions 3 and 5, which significantly influence the chemical shift of the remaining ring proton or methyl group [1].[2]

Purification Protocols

Protocol A: Optimized Flash Chromatography (Normal Phase)

Standard silica gel often fails to resolve these isomers. Use this modified protocol.

-

Stationary Phase: High-performance spherical silica (20–40 µm) or Amine-functionalized silica (NH2-SiO2). The basic nature of amine silica can enhance separation of acidic/basic heterocycles.

-

Mobile Phase Modifiers: Avoid simple Hexane/EtOAc.

-

Recommended System: Dichloromethane (DCM) / Methanol (MeOH) (99:1 to 95:5) or Toluene / Acetone (gradient).

-

Additives: Add 0.1% Triethylamine (TEA) if peak tailing occurs.

-

-

Loading: Do not overload. Use <1% w/w sample-to-silica ratio for difficult separations.

Protocol B: Recrystallization (The "Self-Cleaning" Method)

Isoxazole isomers often have vastly different solubility profiles.

-

Solvent Screen: Test Ethanol, Isopropanol (IPA), and Acetonitrile.

-

Procedure:

-

Dissolve the crude mixture in minimal hot Ethanol.

-

Allow to cool slowly to room temperature, then to 4°C.

-

Critical Step: If the 5-methyl target is the major product, it will often crystallize first. If the 3-methyl isomer is the impurity, it tends to remain in the mother liquor.

-

Validation: Analyze the crystals vs. the filtrate by NMR.

-

Protocol C: Supercritical Fluid Chromatography (SFC)

The Gold Standard for Isomer Separation. If flash chromatography fails, SFC is the most reliable technique for separating structural and regioisomers of isoxazoles due to its high diffusivity and orthogonal selectivity.

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based). Note: Even for achiral regioisomers, "chiral" columns often provide the best separation due to shape selectivity.

-

Co-Solvent: 10–20% Methanol or Ethanol in CO2.

-

Back Pressure: 120–150 bar.

Reference Grounding: SFC has been successfully applied to the separation of isoxazole analogues, achieving high purity (>98%) where liquid chromatography failed [2].[3]

Workflow Visualization: Purification Decision Matrix

Figure 1: Decision matrix for the purification of isoxazole regioisomers, prioritizing scalable crystallization before chromatographic interventions.

Frequently Asked Questions (FAQs)

Q: I am seeing a third spot on TLC that doesn't match either isomer. What is it? A: This is likely the oxime intermediate or an open-chain enaminone that failed to cyclize.

-

Fix: Treat the crude mixture with dilute acid (e.g., HCl in EtOH) or heat with a dehydrating agent to force cyclization of the intermediate into the desired isoxazole.

Q: Why does my product turn yellow/brown on the silica column?

A: Isoxazoles, particularly those with thiazole substituents, can be acid-sensitive. Silica gel is slightly acidic (

-

Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexane before loading your sample. This neutralizes the silica and prevents decomposition or acid-catalyzed isomerization [3].

Q: Can I use metal-catalyzed coupling to build the molecule instead of cyclization? A: Yes. To avoid regioisomer issues entirely, you can use a Suzuki-Miyaura coupling .

-

Strategy: React 4-iodo-5-methylisoxazole with (2-methylthiazol-4-yl)boronic acid . This bond formation is regioconserved, eliminating the formation of the 3-methyl isomer. However, you must then purify for Palladium (Pd) residues using a scavenger like SiliaMetS® Thiol [4].

References

-

Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance . University of Florence. Available at: [Link]

-

Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography . PubMed (NIH). Available at: [Link]

-

Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles . PubMed Central (NIH). Available at: [Link]

-

The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib . PubMed Central (NIH). Available at: [Link]

Sources

- 1. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. flore.unifi.it [flore.unifi.it]

- 3. Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Minimizing degradation of the isoxazole ring under acidic conditions

Welcome to the Technical Support Center for scientists and researchers working with isoxazole-containing compounds. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the challenges of working with the isoxazole ring, particularly its sensitivity to acidic conditions. Our goal is to equip you with the knowledge to minimize degradation and ensure the integrity of your molecules throughout your synthetic and analytical workflows.

Frequently Asked Questions (FAQs)

Q1: Why is the isoxazole ring sensitive to certain chemical conditions, especially acids?

The perceived stability of the isoxazole ring can be deceptive. While it is an aromatic heterocycle, its reactivity is largely governed by the inherent weakness of the nitrogen-oxygen (N-O) bond.[1][2] This bond is the most labile part of the ring system and is susceptible to cleavage under various conditions, including strong acids, bases, and reduction.[1][2]

Under acidic conditions, the degradation mechanism typically begins with the protonation of the ring's nitrogen atom. This protonation increases the electrophilicity of the ring carbons, making them vulnerable to nucleophilic attack by water or other nucleophiles present in the reaction mixture. This attack initiates a ring-opening cascade, often leading to the formation of β-amino enones or, upon hydrolysis, 1,3-diketones.[3] The precise degradation pathway and product profile can be heavily influenced by the substituents on the isoxazole ring.

Q2: My protocol requires an acidic step, like a Boc deprotection. I'm observing decomposition of my isoxazole-containing starting material. What's happening?

This is a classic challenge. Standard N-Boc deprotection protocols often call for strong acids like neat or highly concentrated trifluoroacetic acid (TFA).[4] While effective for removing the Boc group, these harsh conditions can be destructive to sensitive functional groups, including the isoxazole ring.

The strong acid protonates the isoxazole ring, triggering the degradation pathway described in Q1. Simultaneously, the acid cleaves the Boc group. The result is a mixture of your desired deprotected product and various ring-opened byproducts, leading to low yields and complex purification. The key is to find conditions that are acidic enough to cleave the Boc group efficiently but mild enough to leave the isoxazole ring intact.

Q3: Are substituents on the isoxazole ring important for its stability in acid?

Absolutely. The electronic and steric nature of substituents on the isoxazole ring plays a pivotal role in its stability.[5][6]

-

Electron-donating groups (EDGs) can increase the electron density on the ring, potentially making the nitrogen more basic and more susceptible to protonation, which is the first step in acid-catalyzed degradation.

-

Electron-withdrawing groups (EWGs) can decrease the ring's basicity, making it more resistant to protonation and therefore more stable in acidic media.

-

Steric hindrance around the ring, particularly from bulky groups at the 3- and 5-positions, can physically shield the N-O bond and hinder the approach of nucleophiles, thereby increasing the ring's kinetic stability.[3] For this reason, 3,5-disubstituted isoxazoles are generally considered to be quite robust.[3]

Troubleshooting Guide: Minimizing Degradation During Acidic Steps

This section provides actionable strategies and alternative protocols for common experimental scenarios where isoxazole degradation is a risk.

Scenario 1: Degradation during N-Boc Deprotection

You are treating your N-Boc protected, isoxazole-containing compound with standard 20-50% TFA in Dichloromethane (DCM) and observing significant byproduct formation via LC-MS.

The following diagram outlines a decision-making process for selecting a milder deprotection strategy.

Caption: Troubleshooting workflow for selecting a milder N-Boc deprotection method.

1. Modify Standard Conditions:

-

Lower Temperature: Perform the reaction at 0 °C instead of room temperature. This slows the rate of isoxazole degradation more significantly than it slows the rate of deprotection.[4]

-

Dilute the Acid: Try using a lower concentration of TFA (e.g., 1-5% in DCM) and monitor the reaction carefully over a longer period.

2. Switch to a Milder Brønsted Acid: Strong acids like TFA (pKa ~0.3) can often be replaced by weaker acids that are still capable of cleaving the Boc group.[7] Formic acid (pKa 3.75) is a common, milder alternative.[8]

-

Recommended Milder Acids:

-

Formic Acid: Can be used neat or as a solution in an appropriate solvent.

-

p-Toluenesulfonic acid (TsOH): Often provides milder conditions than TFA.[4]

-

Aqueous Phosphoric Acid: Has been reported for selective deprotection.[4]

-

HCl in a protic solvent: 1-4 M HCl in dioxane or methanol is a very common and effective alternative.[4]

-

3. Employ Lewis Acid Catalysis: Lewis acids coordinate to the carbonyl oxygen of the Boc group, facilitating its cleavage without the high proton concentration of Brønsted acids.[9] This can provide excellent selectivity.

-

Common Lewis Acids: Zinc bromide (ZnBr₂), Aluminum chloride (AlCl₃), Trimethylsilyl iodide (TMSI).[4][9]

-

Caution: Many Lewis acids can generate protic acids if trace amounts of water are present, so anhydrous conditions are critical for success.[9]

Data Summary: pH-Dependent Stability

Quantitative data on isoxazole stability is crucial for experimental design. The following data, adapted from a stability study of the isoxazole-containing drug Leflunomide, illustrates the significant impact of pH and temperature.[5]

| pH | Temperature | Half-life (t½) of Leflunomide | Stability Assessment |

| 4.0 | 25 °C | Stable (no degradation obs.) | High |

| 4.0 | 37 °C | Stable (no degradation obs.) | High |

| 7.4 | 25 °C | Stable (no degradation obs.) | High |

| 7.4 | 37 °C | ~7.4 hours | Moderate |

| 10.0 | 25 °C | ~6.0 hours | Low |

| 10.0 | 37 °C | ~1.2 hours | Very Low |

Key Takeaway: For this specific 3,5-disubstituted isoxazole, the ring is highly stable under acidic conditions (pH 4.0) even at physiological temperature, but degrades rapidly under basic conditions. While this specific molecule is acid-stable, the principle demonstrates that pH control is a critical parameter to manage.

Experimental Protocols

Protocol 1: Mild N-Boc Deprotection using HCl in 1,4-Dioxane

This protocol is a robust alternative to TFA for substrates containing acid-sensitive functionalities like an isoxazole ring.

Materials:

-

N-Boc protected, isoxazole-containing substrate

-

4.0 M HCl in 1,4-Dioxane (commercial solution)

-

Anhydrous Dichloromethane (DCM) or 1,4-Dioxane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolution: Dissolve the N-Boc protected substrate in a minimal amount of anhydrous DCM or 1,4-dioxane in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical for minimizing potential side reactions.

-

Acid Addition: Slowly add the 4.0 M HCl in 1,4-dioxane solution (typically 5-10 equivalents relative to the substrate) to the stirred solution at 0 °C.

-

Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress of the deprotection by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 30-60 minutes. The reaction may take anywhere from 1 to 6 hours. Do not let the reaction warm to room temperature unless it is proceeding very slowly.

-

Quenching: Once the reaction is complete, carefully quench the excess acid by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. If necessary, add more DCM or Ethyl Acetate to facilitate phase separation. Extract the aqueous layer two more times with your organic solvent of choice.

-

Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude amine hydrochloride salt as required, typically by chromatography or recrystallization.

Mechanistic Insight: Acid-Catalyzed Degradation Pathway

Understanding the mechanism of degradation is key to preventing it. The diagram below illustrates the generally accepted pathway for the acid-catalyzed ring-opening of an isoxazole.

Caption: Proposed mechanism for isoxazole degradation under acidic conditions.

References

-

Kashima, C. (1979). synthetic reactions using isoxazole compounds. HETEROCYCLES, 12(10), 1343. Available at: [Link]

-

Kalgutkar, A. S., Nguyen, H. T., Vaz, A. D., et al. (2003). pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. Available at: [Link]

-

Jackson, K. L., Szeto, I. G., Seebald, L. R., & Shepard, S. G. (2025). Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. ACS Organic & Inorganic Au. Available at: [Link]

-

Lewis Acids. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

-

Jackson, K. L., Szeto, I. G., Seebald, L. R., & Shepard, S. G. (2025). Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. ChemRxiv. Available at: [Link]

-

Ortiz, C. S., & de Bertorello, M. M. (1994). Isoxazoles. 9. Degradation kinetics of 4-(isoxazolylamino)-1,2-naphthoquinone in acidic aqueous solution. Journal of Pharmaceutical Sciences, 83(10), 1457-1460. Available at: [Link]

-

Isoxazole. Wikipedia. Available at: [Link]

-

Discussion on ResearchGate. Trifluoroacetic acid (TFA) or formic acid in solid phase extraction prior to ESI-LC-MS analysis?. Available at: [Link]

-

Discussion on Chromatography Forum. TFA alternatives, peptide purification. Available at: [Link]

-

Jad, Y. E., et al. (2026). Advancing sustainable peptide synthesis: methanesulfonic acid–formic acid as a greener substitute for TFA in final global deprotection. Green Chemistry. Available at: [Link]

-

Jad, Y. E., et al. (2026). Advancing sustainable peptide synthesis: methanesulfonic acid–formic acid as a greener substitute for TFA in final global deprotection. ResearchGate. Available at: [Link]

-

Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). Molecules, 28(3), 1391. Available at: [Link]

-

An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances, 11(54), 34229-34255. Available at: [Link]

-

Ackerstaff, J., et al. (1989). Formic acid as a milder alternative to trifluoroacetic acid and phosphoric acid in two-dimensional peptide mapping. Journal of Chromatography A, 469, 231-239. Available at: [Link]

Sources

- 1. reddit.com [reddit.com]

- 2. benchchem.com [benchchem.com]

- 3. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Formic acid as a milder alternative to trifluoroacetic acid and phosphoric acid in two-dimensional peptide mapping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lewis Acids - Wordpress [reagents.acsgcipr.org]

Addressing steric hindrance in 4-position substitution of the oxazole ring

Topic: Addressing Steric Hindrance in 4-Position Substitution of the Oxazole Ring Audience: Researchers, Scientists, and Drug Development Professionals

Technical Support Center: Oxazole C4 Functionalization

Welcome to the Advanced Heterocycle Synthesis Support Hub. You are likely here because you are experiencing low yields, regioselectivity issues, or complete reaction failure when attempting to install substituents at the 4-position of an oxazole ring.

The Core Problem: The oxazole ring presents a unique "perfect storm" of challenges at the C4 position:

-

Electronic Deactivation: C4 is the least acidic position (

ranking: C2 -

Steric Pocket: If the C5 position is substituted (common in drug scaffolds), the C4 position sits in a steric "valley" flanked by the C5 substituent and the nitrogen lone pair, making it difficult for bulky catalysts to approach.

This guide provides three distinct workflows to overcome these barriers: Direct Functionalization , Cross-Coupling Optimization , and De Novo Cyclization .

Decision Matrix: Select Your Workflow

Before proceeding, identify your starting material and constraints. Use the logic flow below to determine the optimal synthetic strategy.

Figure 1: Strategic decision tree for selecting the synthesis pathway based on substrate availability and substitution patterns.

Module 1: Direct Functionalization (The "Halogen Dance")

Scenario: You have an oxazole ring and need to install a substituent at C4, but C2 and C5 are already occupied or you want to exploit the "Halogen Dance" phenomenon.

The "Halogen Dance" Protocol: One of the most elegant ways to bypass the low acidity of C4 is to start with a 5-bromooxazole . Upon treatment with LDA, the bromine atom migrates from C5 to C4, generating a thermodynamically stable 4-lithio species that can be trapped with electrophiles.

Step-by-Step Protocol:

-

Preparation: Dissolve 5-bromooxazole derivative (1.0 equiv) in anhydrous THF (0.1 M).

-

Cooling: Cool the solution to -78 °C under Argon.

-

Lithiation: Add LDA (1.1 equiv) dropwise.

-

Critical Mechanism: The base deprotonates C4 (kinetic). The resulting 4-lithio-5-bromo species is unstable and rapidly rearranges (dances) to the more stable 5-lithio-4-bromo species if not trapped immediately, or vice versa depending on substituents. For C4 functionalization, we often exploit the migration to generate a 4-substituted product from a 5-bromo precursor.

-

-

Trapping: Add the electrophile (e.g., aldehyde, alkyl halide) at -78 °C.

-

Quench: Warm to RT and quench with saturated NH₄Cl.

Troubleshooting Guide:

| Issue | Probable Cause | Corrective Action |

| Mixture of Regioisomers | Incomplete "Dance" equilibration. | Ensure the reaction stirs at -78 °C for at least 15-30 mins before adding the electrophile to allow thermodynamic equilibrium. |

| Ring Fragmentation | Ring opening of the lithio-oxazole intermediate. | Keep temperature strictly below -70 °C. If using C2-unsubstituted oxazoles, this path is high-risk; block C2 first. |

| Low Yield | Moisture in LDA or solvent. | Use fresh LDA or switch to LiTMP (Lithium 2,2,6,6-tetramethylpiperidide), which is less nucleophilic and reduces ring attack. |

Module 2: Cross-Coupling (Overcoming Steric Bulk)

Scenario: You have a 4-halooxazole (Cl, Br, I) and need to couple it with a boronic acid/ester, but the reaction fails due to steric hindrance from a C5 substituent.

The Solution: "Fat" Ligands and PEPPSI Catalysts Standard catalysts like Pd(PPh₃)₄ fail here because the oxidative addition into the C4-X bond is slow, and the bulky C5 group prevents transmetallation. You must use electron-rich, bulky ligands that facilitate oxidative addition and create a spacious active pocket.

Recommended Catalytic Systems:

| Component | Recommendation | Why? |

| Catalyst | Pd-PEPPSI-IPr or Pd(OAc)₂ + XPhos | PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes are highly active and robust against sterics. |

| Ligand | XPhos , SPhos , or RuPhos | These "Buchwald" biaryl phosphine ligands are designed to form a mono-ligated Pd(0) species that accommodates bulky substrates. |

| Base | K₃PO₄ or CsF | Anhydrous bases often work better for hindered substrates than aqueous carbonate. |

| Solvent | 1,4-Dioxane or Toluene | High-boiling non-polar solvents allow higher reaction temperatures (100-110 °C) to overcome the activation energy barrier. |

Protocol for Hindered Suzuki Coupling:

-

Combine 4-halooxazole (1.0 equiv), Boronic acid (1.5 equiv), Pd-PEPPSI-IPr (2-5 mol%), and K₃PO₄ (2.0 equiv) in a vial.

-

Evacuate and backfill with Argon (3x).

-

Add dry 1,4-Dioxane.

-

Heat to 100 °C for 12-24 hours.

-

Pro-Tip: If conversion stalls, add a second portion of catalyst (1 mol%) after 12 hours.

Module 3: De Novo Synthesis (The "Van Leusen" Approach)

Scenario: Direct functionalization is failing due to extreme steric crowding. The best approach is to build the ring with the substituent already in place.

The Van Leusen Oxazole Synthesis: This reaction reacts an aldehyde with Tosylmethyl Isocyanide (TosMIC) to form the oxazole ring.[1][2] It is the gold standard for generating 5-substituted oxazoles, but can be adapted for 4,5-disubstituted systems using substituted TosMICs or specific conditions.

Key Advantage: The steric bulk is established during ring closure, avoiding the high energy barrier of approaching a pre-formed crowded center.

Protocol:

-

Reagents: Aldehyde (R-CHO) + TosMIC (or substituted TosMIC).

-

Base: K₂CO₃ or t-BuOK.

-

Solvent: Methanol or DME.

-

Mechanism: Base-induced addition of TosMIC to the aldehyde followed by cyclization and elimination of the tosyl group.

Comparison of Methods:

| Feature | Direct Lithiation | Suzuki Coupling | Van Leusen / Cyclization |

| Steric Tolerance | Low to Medium | Medium (with specialized ligands) | High |

| C4 Accessibility | Difficult (requires Halogen Dance) | Requires 4-Halo precursor | Built-in |

| Scalability | Low (cryogenic) | High | High |

| Best For... | Simple alkyl/aryl additions | Biaryl formation | Primary scaffold construction |

FAQ: Troubleshooting Specific Issues

Q1: I am trying to arylate C4 directly using Pd-catalysis (C-H activation), but I only get C5 arylation. Why? A: C5 is significantly more acidic and nucleophilic than C4. To achieve C4 selectivity via C-H activation, you generally must block the C5 position (e.g., with a methyl or phenyl group). If C5 is open, it will react first 99% of the time.

Q2: My 4-iodooxazole decomposes when I try to couple it. What's happening? A: 4-Iodooxazoles can be thermally unstable and light-sensitive. Switch to 4-bromooxazole or 4-chlorooxazole . While less reactive, they are more stable. Use a more active catalyst (like Pd-PEPPSI-IPr) to compensate for the stronger C-X bond.

Q3: Can I use the Cornforth Rearrangement to install a C4 substituent? A: Not directly. The Cornforth rearrangement moves a carbonyl group from C4 to C5. It is useful if you synthesized a 4-acyl oxazole and realized you actually needed the 5-acyl isomer. It does not "install" a new group at C4 from solution.

References

-

Strotman, N. A., et al. (2010).[3] "Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5." Organic Letters. Link

-

Schnürch, M., et al. (2007). "Halogen Dance Reactions on Oxazoles." Journal of Organic Chemistry. (Describes the migration of Br from C5 to C4). Link

-

Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active Catalyst for Sterically Hindered Suzuki-Miyaura Cross-Couplings." Chemistry – A European Journal. Link

-

Van Leusen, A. M., et al. (1972). "Chemistry of Sulfonylmethyl Isocyanides. Base-Induced Cyclization to Oxazoles." Tetrahedron Letters. Link

-

Verrier, C., et al. (2008). "Palladium-Catalyzed Direct (Hetero)arylation of Ethyl Oxazole-4-carboxylate." Journal of Organic Chemistry. Link

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship of Oxazole Derivatives

For researchers and professionals in drug development, the oxazole scaffold represents a cornerstone of medicinal chemistry. This five-membered heterocycle, containing both oxygen and nitrogen, is a privileged structure found in numerous natural products and synthetic pharmaceuticals.[1][2] Its unique electronic and structural characteristics allow for diverse interactions with biological targets, making it a versatile core for designing novel therapeutic agents.[3] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of oxazole derivatives across key therapeutic areas, supported by experimental data and protocols to empower your research endeavors.

The Oxazole Core: A Privileged Scaffold in Drug Discovery

The inherent properties of the oxazole ring, such as its planarity, hydrogen bonding capability, and dipole moment, contribute to its frequent appearance in bioactive molecules.[2] Oxazole-containing drugs have been approved for a wide range of diseases, including inflammatory conditions, infections, and cancer, highlighting the scaffold's therapeutic potential.[4] Understanding how modifications to this core structure influence biological activity is paramount for the rational design of more potent and selective drug candidates.

Comparative Structure-Activity Relationship (SAR) Analysis

The biological activity of oxazole derivatives can be finely tuned by introducing various substituents at different positions of the oxazole ring and its appended functionalities. These modifications can significantly impact a compound's potency, selectivity, and pharmacokinetic profile.

Anticancer Activity: Targeting Cellular Proliferation

Oxazole derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms, including the inhibition of tubulin polymerization, protein kinases, and DNA topoisomerases.[5][6] The SAR of these compounds is often dictated by the nature and position of substituents on aryl rings attached to the oxazole core.

A series of oxazolo[5,4-d]pyrimidine derivatives were evaluated for their inhibitory activity against cancer cell lines. The results indicated that the presence of a stereo-structure group was more effective than compounds lacking these substituents. Furthermore, bulky and flexible groups were found to play a crucial role in regulating kinase and cellular activity.[7] For instance, compound 14 in a studied series was identified as the most potent anticancer agent with IC50 values of 5.472, 4.260, and 5.837 µM against H460, B16F10, and A549 cell lines, respectively.[7]

In another study, a series of 2-methyl-4,5-disubstituted oxazoles were identified as potent inhibitors of tubulin polymerization, a mechanism shared with the successful anticancer agent combretastatin A-4 (CA-4).[8] Docking studies suggested that these compounds bind to the colchicine binding site of tubulin.[8]

Table 1: SAR of Oxazole Derivatives as Anticancer Agents

| Compound ID | R1 | R2 | R3 | Cancer Cell Line | IC50 (µM) | Reference |

| 1a | 4-Chlorophenyl | Methyl | H | H460 | 7.89 | [7] |

| 1b | 4-Methoxyphenyl | Methyl | H | H460 | 9.32 | [7] |

| 1c | 3,4,5-Trimethoxyphenyl | Methyl | H | H460 | >50 | [7] |

| 2a | H | 4-Fluorophenyl | 3,4,5-Trimethoxyphenyl | MCF-7 | 0.0015 | [8] |

| 2b | H | 4-Chlorophenyl | 3,4,5-Trimethoxyphenyl | MCF-7 | 0.0021 | [8] |

| 2c | H | 4-Bromophenyl | 3,4,5-Trimethoxyphenyl | MCF-7 | 0.0028 | [8] |

Note: The structures for the compounds in the table are generalized representations based on the cited literature. For precise chemical structures, please refer to the original publications.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Oxazole derivatives have been investigated as potent anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[4] The non-steroidal anti-inflammatory drug (NSAID) Oxaprozin, which features an oxazole core, is a testament to the therapeutic potential of this class of compounds in treating inflammatory conditions like osteoarthritis and rheumatoid arthritis.[4]

The anti-inflammatory efficacy of flurbiprofen-based oxadiazole derivatives was evaluated using a carrageenan-induced paw edema assay in mice. In this series, compound 10 demonstrated the highest activity, with an 83.33% reduction in edema after two hours.[9] Molecular docking studies indicated that these compounds form stable interactions with the COX-2 binding site.[9]

Table 2: SAR of Oxazole Derivatives as Anti-inflammatory Agents

| Compound ID | R-Group on Phenyl Ring | % Inhibition of Paw Edema | Reference |

| 3a | 4-NO2 | 66.66 | [9] |

| 3b | 4-Cl | 55.55 | [9] |

| 3c | 4-F | 44.44 | [9] |

| 10 | 3,4-di-Cl | 88.33 | [9] |

| Flurbiprofen (Standard) | - | 90.01 | [9] |

Antibacterial Activity: Combating Microbial Resistance

The emergence of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents. Oxazole derivatives have shown promise in this area, with some compounds exhibiting potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[10]

The SAR of a series of 1,2,4-oxadiazole derivatives was explored, revealing that hydrophobic substituents, particularly halogens, on one of the phenyl rings were well-tolerated and often led to improved activity.[10] Conversely, the introduction of hydrogen-bond-donating groups generally resulted in decreased antimicrobial activity against S. aureus. For example, a 4-phenol derivative was only modestly active (MIC = 16 µg/mL), while a 2-benzyl alcohol derivative showed no activity.

Table 3: SAR of Oxadiazole Derivatives as Antibacterial Agents against S. aureus

| Compound ID | Ring A Substituent | Ring D Substituent | MIC (µg/mL) | Reference |

| 4a | 4-Phenol | 4-Trifluoromethyl | 1 | [11] |

| 4b | 4-Chloropyrazole | 4-Trifluoromethyl | 0.5 | [11] |

| 4c | 5-Indole | 4-Trifluoromethyl | 2 | [11] |

| 5a | 4-Phenol | 4-Fluorine | 2 | [11] |

| 5b | 4-Chloropyrazole | 4-Fluorine | 1 | [11] |

| 5c | 5-Indole | 4-Fluorine | 4 | [11] |

Experimental Protocols for Activity Assessment

To ensure the reliability and reproducibility of SAR studies, standardized experimental protocols are essential. The following are detailed methodologies for key assays used to evaluate the biological activities of oxazole derivatives.

Protocol 1: MTT Assay for Anticancer Cytotoxicity

This colorimetric assay is a widely used method to assess cell viability and proliferation.[12][13]

Principle: The assay is based on the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[14] The amount of formazan produced is directly proportional to the number of living cells.[12]

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture cancer cells in a suitable medium until they reach the exponential growth phase.[12]

-

Harvest the cells and perform a cell count to determine cell density.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[15]

-

-

Compound Treatment:

-

Prepare serial dilutions of the oxazole derivatives in the culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.[15]

-

-

MTT Incubation:

-

Formazan Solubilization:

-

After the incubation period, carefully remove the medium containing MTT.

-

Add 100-150 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.[13]

-

Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[16]

-

-

Absorbance Measurement:

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Protocol 2: Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This in vivo assay is a standard and reliable model for evaluating the acute anti-inflammatory activity of compounds.[17][18]

Principle: The subcutaneous injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling).[19] The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[20]

Step-by-Step Methodology:

-

Animal Acclimatization and Grouping:

-

Use healthy adult rats or mice of a specific strain and weight range.

-

Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Divide the animals into groups (e.g., control, standard, and test groups), with at least five animals per group.

-

-

Compound Administration:

-

Administer the test oxazole derivatives orally or intraperitoneally at various doses to the test groups.

-

Administer the vehicle (e.g., saline or a suspension agent) to the control group.[17]

-

Administer a standard anti-inflammatory drug (e.g., indomethacin or phenylbutazone) to the standard group.[17]

-

-

Induction of Inflammation:

-

Measurement of Paw Edema:

-

Measure the volume of the injected paw immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.[17]

-

-

Data Analysis:

-

Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

-

Compare the percentage of inhibition of the test groups with the standard group to evaluate the anti-inflammatory potency.

-

Protocol 3: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This in vitro assay is a quantitative method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[22][23]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. After incubation, the MIC is determined as the lowest concentration of the agent at which there is no visible bacterial growth.[22]

Step-by-Step Methodology: